molecular formula C17H23NO4 B10886171 3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B10886171
M. Wt: 305.4 g/mol
InChI Key: UHVXTHWPROQFCT-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid is a high-purity chemical compound intended for research and development purposes. This molecule features a 1,2,2-trimethylcyclopentane backbone, a structural motif found in other compounds with documented research interest, such as those derived from camphoric acid . It is functionalized with a carbamoyl linkage to a 2-methoxyphenyl group, a common pharmacophore in medicinal chemistry research. Compounds with similar structural features, including the trimethylcyclopentane dicarboxylic acid core and aryl carboxamide substitutions, have been investigated in scientific studies for their potential biological activities . For instance, certain dihydropyrazole and cyclopentane derivatives are explored as modulators of biological targets like GPR40 for metabolic disorders . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-16(2)11(9-10-17(16,3)15(20)21)14(19)18-12-7-5-6-8-13(12)22-4/h5-8,11H,9-10H2,1-4H3,(H,18,19)(H,20,21)

InChI Key

UHVXTHWPROQFCT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Core Cyclopentane Ring Formation

The cyclopentane core with 1,2,2-trimethyl substituents is typically synthesized via cyclization reactions . A common approach involves the Dieckmann condensation of diethyl 3-methylpentanedioate in the presence of a base such as sodium ethoxide. This intramolecular ester condensation forms a cyclopentane ring with a ketone intermediate, which is subsequently reduced to a secondary alcohol using sodium borohydride (NaBH₄) and methylated via Williamson ether synthesis to install the 1,2,2-trimethyl groups .

Alternative methods include Diels-Alder reactions between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., methyl acrylate) under high-pressure conditions. The resulting bicyclic adduct undergoes hydrogenation and regioselective methylation to yield the trimethylcyclopentane structure .

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety at position 1 of the cyclopentane ring is introduced through oxidation of a primary alcohol or hydrolysis of a nitrile group . For example:

  • Oxidation Route :

    • The secondary alcohol intermediate (from Dieckmann condensation) is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).

    • The ketone undergoes Koch-Haaf carboxylation with carbon monoxide and water under acidic conditions (H₂SO₄, BF₃) to form the carboxylic acid .

  • Nitrile Hydrolysis Route :

    • A nitrile group is introduced via nucleophilic substitution of a bromide intermediate with potassium cyanide (KCN).

    • Hydrolysis with concentrated hydrochloric acid (HCl) converts the nitrile to the carboxylic acid .

Installation of the 2-Methoxyphenylcarbamoyl Group

The carbamoyl group at position 3 is formed through amide coupling between the cyclopentane carboxylic acid derivative and 2-methoxyaniline. Key steps include:

  • Activation of the Carboxylic Acid :

    • The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

    • Alternative activation methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) .

  • Amide Bond Formation :

    • The acid chloride reacts with 2-methoxyaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂ or Ar).

    • Triethylamine (Et₃N) is added to scavenge HCl and drive the reaction to completion .

Stereochemical Control and Purification

The stereochemistry at the cyclopentane carbons is controlled through chiral resolution or asymmetric synthesis :

  • Chiral Resolution : Racemic mixtures are separated using chiral chromatography (e.g., Chiralpak AD-H column) or diastereomeric salt formation with (+)- or (-)-camphorsulfonic acid .

  • Asymmetric Catalysis : Enantioselective hydrogenation of prochiral ketones using catalysts like (R)-BINAP-Ru complexes achieves >90% enantiomeric excess (ee) .

Final purification is performed via recrystallization from ethanol/water or flash chromatography (silica gel, ethyl acetate/hexane gradient).

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and automated systems enhance yield and reproducibility:

  • Flow Chemistry : The cyclization and carboxylation steps are conducted in a continuous flow reactor at elevated temperatures (150–200°C) and pressures (10–15 bar), reducing reaction times from hours to minutes .

  • In-line Analytics : Real-time monitoring via FTIR or HPLC ensures intermediate quality and minimizes byproducts .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Dieckmann CondensationCyclization, Oxidation, Amidation45–55%High stereochemical controlMulti-step, costly reagents
Diels-Alder ApproachCycloaddition, Hydrogenation, Methylation35–40%Scalable for industrial useRequires high-pressure equipment
Nitrile HydrolysisSubstitution, Hydrolysis, Coupling50–60%Simplified purificationToxic cyanide intermediates

Reaction Conditions and Byproduct Management

  • Temperature Sensitivity : Amidation reactions require strict temperature control (0–5°C) to prevent racemization .

  • Byproducts : Common impurities include unreacted acid chloride and dimerized aniline derivatives, removed via aqueous washes (NaHCO₃) and column chromatography .

Emerging Methodologies

Recent advances focus on enzyme-catalyzed amidation and photoredox coupling :

  • Lipase-Catalyzed Amidation : Candida antarctica lipase B (CAL-B) mediates amide bond formation in aqueous media, achieving 70–75% yield with minimal waste .

  • Photoredox Activation : Visible light-driven coupling using iridium catalysts (e.g., Ir(ppy)₃) enables room-temperature reactions with broad functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyanilino)carbonyl]-1,2,2-trimethyl-1-cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted aniline compounds .

Scientific Research Applications

3-[(2-Methoxyanilino)carbonyl]-1,2,2-trimethyl-1-cyclopentanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyanilino)carbonyl]-1,2,2-trimethyl-1-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyaniline group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopentanecarboxylic acid moiety may also play a role in the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share the 1,2,2-trimethylcyclopentane-1-carboxylic acid core but differ in substituents at position 3:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features Evidence ID
Target Compound 2-Methoxyphenyl carbamoyl C₁₇H₂₃NO₄* 305.37* N/A Polar OCH₃ group N/A
1,2,2-Trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid 2-Methylphenyl carbamoyl C₁₇H₂₃NO₃ 289.37 6626-16-0 Lipophilic CH₃ group
3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid 4-Fluorophenyl carbamoyl C₁₆H₂₀FNO₃ 293.34 304666-33-9 Electronegative F atom
1,2,2-Trimethyl-3-[(4-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid 4-Methylphenyl carbamoyl C₁₇H₂₃NO₃ 289.37 197236-38-7 Para-CH₃ substitution
3-(Methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid Methoxycarbonyl (ester) C₁₁H₁₈O₄ 214.26 306935-15-9 Ester instead of carbamoyl

*Inferred based on structural analogs.

Physicochemical Properties

  • Polarity : The 2-methoxyphenyl group increases polarity compared to methyl or fluoro substituents due to the oxygen atom in the methoxy group. This enhances water solubility but may reduce membrane permeability .
  • Acid Dissociation (pKa) : The carboxylic acid (pKa ~2-3) and carbamoyl groups (pKa ~10-12) confer pH-dependent solubility, a feature shared across analogs .

Biological Activity

3-[(2-Methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid (commonly referred to as compound A) is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound A is C17H23NO4C_{17}H_{23}NO_4, and its IUPAC name is (1S,3R)-3-[(2-methoxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid. The structure includes a cyclopentane core substituted with a carbamoyl group and a methoxyphenyl moiety.

Antimicrobial Properties

Research indicates that compounds similar to A exhibit significant antimicrobial activity. For instance, derivatives of carbamoyl compounds have been shown to possess antibacterial and antifungal properties. In vitro studies have demonstrated that modifications in the phenyl ring can enhance the antimicrobial efficacy against various pathogens.

Cytotoxicity and Cancer Research

The cytotoxic effects of compound A have been evaluated in several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. For example, compounds with similar structural features have been reported to inhibit cell proliferation in breast and prostate cancer cell lines, with IC50 values indicating effective concentrations below 20 µM .

Anti-inflammatory Effects

Compounds containing the trimethylcyclopentane structure have shown promise in reducing inflammation. In animal models, derivatives have been tested for their ability to decrease pro-inflammatory cytokines and improve outcomes in conditions such as arthritis. The anti-inflammatory activity is hypothesized to be linked to the modulation of NF-kB signaling pathways.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how variations in the chemical structure influence biological activity. The following table summarizes key findings from various studies:

Substituent Biological Activity Remarks
Methoxy groupEnhanced solubility and bioavailabilityImproves interaction with biological membranes
Carbamoyl groupAntimicrobial activityEssential for binding to target enzymes
Trimethyl groupsIncreased stabilityReduces metabolic degradation
Phenyl substitutionsVariable effects on cytotoxicitySpecific substitutions can enhance or reduce activity

Case Studies

  • Antileishmanial Activity : In a study evaluating similar compounds for antileishmanial effects against Leishmania panamensis, compounds with structural similarities to A exhibited EC50 values lower than 10 µM, indicating strong potential as therapeutic agents .
  • Cytotoxicity in Cancer Models : Research reported that specific derivatives of cyclic compounds showed cytotoxicity against human cancer cell lines, with some derivatives achieving IC50 values around 15 µM . This suggests that structural modifications can significantly impact efficacy.
  • Inflammatory Models : Experimental models assessing the anti-inflammatory properties revealed that certain derivatives reduced edema significantly compared to controls, highlighting their potential therapeutic use in inflammatory diseases .

Q & A

Q. How should researchers address contradictions in bioactivity data across different assay platforms?

  • Methodological Answer : Discrepancies may stem from assay sensitivity (e.g., fluorometric vs. radiometric) or cell membrane permeability. Validate results using orthogonal assays (e.g., Western blotting for target protein expression). Perform counter-screens against related enzymes/receptors to rule off-target effects. Statistical analysis (ANOVA with post-hoc tests) identifies significant outliers .

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